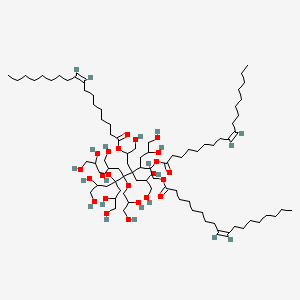
Acetone-d6 (DNPH Derivative)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetone-d6 (DNPH Derivative), also known as Acetone-d6-2,4-Dinitrophenylhydrazone, is an analytical standard . It is a form of acetone in which the hydrogen atom (H) is replaced with deuterium (heavy hydrogen) isotope (2 H or D) . This compound is commonly used in NMR spectroscopy .
Synthesis Analysis
The determination of aldehydes and ketones in several environmental matrices is mostly conducted with high-pressure liquid chromatography (HPLC) with UV detection based on the derivatization of the carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) . The DNPH-derivatized aldehydes and ketones can be analyzed rapidly and efficiently .Molecular Structure Analysis
The molecular formula of Acetone-d6 (DNPH Derivative) is C9H4D6N4O4 . The molecular weight is 244.24 .Chemical Reactions Analysis
The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) is a test for the carbon-oxygen double bond . The overall reaction is given by the equation: R and R’ can be any combination of hydrogen or hydrocarbon groups (such as alkyl groups) .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetone-d6 (DNPH Derivative) involves the reaction of Acetone-d6 with 2,4-dinitrophenylhydrazine (DNPH) in the presence of a catalyst to form the DNPH derivative of Acetone-d6.", "Starting Materials": [ "Acetone-d6", "2,4-dinitrophenylhydrazine (DNPH)", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Acetone-d6 in a suitable solvent.", "Step 2: Add DNPH to the solution and stir.", "Step 3: Add a catalyst to the mixture and stir for a specific time period.", "Step 4: Isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |
CAS RN |
92350-12-4 |
Product Name |
Acetone-d6 (DNPH Derivative) |
Molecular Formula |
C3D6O |
synonyms |
ACETONE-D6 DINITROPHENYL HYDRAZINE DERIVATIVE, ACETONE-D6-2,4-DINITROPHENYLHYDRAZONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




